molecular formula C8H12N2O2 B2597643 3-Methyl-1-prop-2-enoylazetidine-3-carboxamide CAS No. 2190140-92-0

3-Methyl-1-prop-2-enoylazetidine-3-carboxamide

Cat. No. B2597643
CAS RN: 2190140-92-0
M. Wt: 168.196
InChI Key: GVBBUGUPTQMCOT-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or uses .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .

Mechanism of Action

If the compound is biologically active, its mechanism of action describes how it interacts with biological systems. This could involve binding to specific proteins, inhibiting enzymes, or interacting with cell membranes .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This could involve potential applications, ongoing research, and areas where further study is needed .

properties

IUPAC Name

3-methyl-1-prop-2-enoylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6(11)10-4-8(2,5-10)7(9)12/h3H,1,4-5H2,2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBBUGUPTQMCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)C=C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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